5-(2-phenylethyl)-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-(2-phenylethyl)-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol, also known as TFMPTT, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been found to have several interesting properties, including its ability to act as a potent inhibitor of certain enzymes and its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-(2-phenylethyl)-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol involves its ability to bind to the active site of enzymes such as MAO and COMT, thereby inhibiting their activity. This results in increased levels of neurotransmitters such as dopamine and serotonin in the brain, which can have positive effects on mood and behavior.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects, including its ability to increase levels of neurotransmitters in the brain, its potential as a therapeutic agent for various diseases, and its ability to act as a potent inhibitor of certain enzymes.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-(2-phenylethyl)-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol in lab experiments is its ability to act as a potent inhibitor of certain enzymes, which can be useful in studying the role of these enzymes in various biological processes. However, there are also limitations to its use, including its potential toxicity and the need for careful handling and storage.
Future Directions
There are several potential future directions for research involving 5-(2-phenylethyl)-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol, including its use as a therapeutic agent for various diseases, its potential as a tool for studying the role of enzymes in biological processes, and its potential as a starting point for the development of new drugs with improved efficacy and safety profiles. Further research is needed to fully understand the potential applications of this compound and to develop new methods for its synthesis and use in scientific research.
Scientific Research Applications
5-(2-phenylethyl)-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a potent inhibitor of certain enzymes, including monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). These enzymes are involved in the metabolism of neurotransmitters in the brain, and their inhibition has been shown to have potential therapeutic effects for various diseases, including depression, Parkinson's disease, and schizophrenia.
properties
IUPAC Name |
3-(2-phenylethyl)-4-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3S/c18-17(19,20)13-8-4-5-9-14(13)23-15(21-22-16(23)24)11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKLGFUXCSBTIAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NNC(=S)N2C3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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